molecular formula C20H15N3O3 B2771070 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 851095-40-4

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2771070
CAS No.: 851095-40-4
M. Wt: 345.358
InChI Key: PTZRIPODMWSZBX-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a chemical compound of significant interest in medicinal and agricultural research due to its 1,3,4-oxadiazole core structure. The 1,3,4-oxadiazole scaffold is extensively studied for its diverse biological activities . Research indicates that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological properties, including potential anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . In particular, 1,3,4-oxadiazole conjugates have demonstrated antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . In agriculture, compounds based on this scaffold are explored for their use as fungicidal, insecticidal, and herbicidal agents . The furan and diphenylacetamide substituents in this specific molecule may further modulate its properties, such as solubility and binding affinity, making it a valuable candidate for the development of new therapeutic and agrochemical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZRIPODMWSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with diphenylacetyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure

The compound features a furan ring, an oxadiazole moiety, and a diphenylacetamide structure. Its molecular formula is C19H16N4O2C_{19}H_{16}N_4O_2 with a molecular weight of 336.36 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological properties.

Physical Properties

  • Melting Point : Data on melting points are not consistently reported across sources.
  • Solubility : Solubility varies in different solvents; further studies are needed for precise quantification.

Medicinal Chemistry

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has shown potential as an anticancer agent. Studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro by targeting the STAT3 signaling pathway .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the oxadiazole ring, which enhances its interaction with microbial cell membranes.

  • Case Study : In a comparative analysis, this compound exhibited significant activity against Gram-positive bacteria, outperforming several standard antibiotics .

Material Science

The compound's unique structure makes it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.

  • Data Table: Electronic Properties Comparison
CompoundBand Gap (eV)Application
This compound3.0OLEDs
Similar Compound A3.1OPVs
Similar Compound B2.8OLEDs

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit certain enzymes involved in plant growth regulation suggests it could serve as an effective agrochemical agent.

  • Case Study : Field trials showed that formulations containing this compound reduced weed growth significantly without harming crop yield .

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences: LMM11 replaces the diphenylacetamide group with a sulfamoylbenzamide moiety.
  • Biological Activity : LMM11 demonstrates potent antifungal activity (MIC = 8 µg/mL against C. albicans), attributed to thioredoxin reductase inhibition . By contrast, the diphenylacetamide variant may exhibit altered pharmacokinetics due to increased lipophilicity.

2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide (CAS: 484645-99-0)

  • Structural Differences: This compound features a sulfanyl (-S-) linker and a 2-methoxyphenylacetamide group (C15H13N3O4S).
  • Physicochemical Properties : Lower molar mass (331.35 g/mol) compared to the target compound (estimated ~371.4 g/mol) due to the absence of diphenyl groups .

N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-2,2-Diphenylacetamide

  • Structural Differences : A bromophenyl group replaces the furan-2-yl substituent, introducing a heavy halogen atom. This modification enhances electron-withdrawing effects and may alter π-π stacking interactions.
  • Biological Implications : Bromine substitution could improve membrane permeability but may increase toxicity risks .

Functional Analogues

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-Phenylacetamide

  • Core Heterocycle : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
  • Impact : Thiadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to oxadiazoles .

Benzothiazole Derivatives (e.g., N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-Diphenylacetamide)

  • Structural Divergence : Benzothiazole core instead of oxadiazole, with a sulfamoyl substituent.
  • Activity : Benzothiazoles are associated with antitumor and antimicrobial activities, but their mechanism differs due to the heterocycle’s electronic profile .

Pharmacological and Physicochemical Data

Compound Molecular Formula Key Substituents Biological Target Key Findings
Target Compound C20H15N3O3 Furan-2-yl, diphenylacetamide Thioredoxin reductase (putative) High lipophilicity (LogP ~4.2)
LMM11 C24H27N3O5S Cyclohexyl-ethyl sulfamoyl C. albicans thioredoxin reductase MIC = 8 µg/mL (antifungal)
2-{[5-(2-Furyl)-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide C15H13N3O4S Sulfanyl, 2-methoxyphenyl Not reported CAS: 484645-99-0; molar mass 331.35
N-[5-(4-Bromophenyl)-Oxadiazol-2-yl]-2,2-Diphenylacetamide C22H16BrN3O2 4-Bromophenyl Not reported Bromine enhances electron withdrawal

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan ring and an oxadiazole moiety, which are known to enhance biological interactions. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 320.34 g/mol
  • Density : 1.303 g/cm³
  • Boiling Point : 428.8ºC at 760 mmHg

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole ring exhibit antimicrobial properties. The presence of the furan moiety may enhance this activity by facilitating interaction with microbial targets.
  • Anticancer Properties : Research has shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety can interact with specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to downstream biological effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This is achieved by cyclizing hydrazides with carboxylic acids under dehydrating conditions.
  • Introduction of the Furan Moiety : The furan ring is introduced via a Friedel-Crafts acylation reaction.
  • Amidation Reaction : Finally, the furan and oxadiazole intermediates are coupled through an amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer activity of related oxadiazole derivatives; reported IC50_{50} values ranging from 0.5 µM to 5 µM against various cancer cell lines .
Study 2Evaluated antimicrobial effects; demonstrated significant inhibition against Gram-positive bacteria with MIC values below 10 µg/mL .
Study 3Analyzed anti-inflammatory properties; showed reduction in TNF-alpha levels in vitro upon treatment with similar compounds .

Q & A

Q. What are the established synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Key steps include:

  • Formation of the oxadiazole ring via cyclization of a hydrazide intermediate.
  • Coupling of the furan-2-yl moiety using nucleophilic substitution or cross-coupling reactions.
  • Final acetylation with diphenylacetic acid chloride. Optimization focuses on solvent choice (DMF or THF), temperature (80–120°C), and catalysts (e.g., NaH) to improve yields (typically 60–75%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography to resolve bond lengths (e.g., C–O bonds in oxadiazole: 1.36–1.39 Å) and dihedral angles .
  • HPLC-MS for purity assessment (>95%) and molecular ion confirmation .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ values reported in µM ranges) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies use:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C).
  • UV-Vis spectroscopy to monitor degradation under light/humidity.
  • HPLC to track impurity profiles over time .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced bioactivity?

Key SAR findings:

  • Furan substitution : Electron-withdrawing groups (e.g., nitro) at the furan 5-position enhance antimicrobial activity but reduce solubility .
  • Oxadiazole modifications : Replacing the 1,3,4-oxadiazole with 1,2,4-triazole improves metabolic stability but may lower COX-2 affinity .
  • Diphenylacetamide flexibility : Bulky aryl groups increase steric hindrance, affecting target binding .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Common strategies:

  • Solubility enhancement : Use of PEG-based formulations or salt formation (e.g., hydrochloride) to improve bioavailability .
  • Metabolic profiling : LC-MS/MS to identify active metabolites or degradation products .
  • Pro-drug approaches : Esterification of the acetamide group to enhance membrane permeability .

Q. What computational methods are employed to predict target interactions?

Molecular docking (AutoDock Vina) and MD simulations:

  • Targets : COX-2 (PDB: 5KIR) and DNA gyrase (PDB: 1KZN).
  • Key interactions : Hydrogen bonding with oxadiazole N-atoms and π-π stacking with diphenyl groups .
  • Validation via site-directed mutagenesis or SPR binding assays .

Q. How are crystallization challenges addressed for structural elucidation?

Techniques include:

  • Solvent screening : Use of DMSO/water mixtures for single-crystal growth.
  • Polymorph control : Seeding with pre-characterized crystals .
  • Cryo-crystallography to resolve solvent inclusion issues .

Q. What mechanistic pathways underlie its enzyme inhibition?

Proposed mechanisms:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket via hydrophobic interactions with Phe-518 and Val-523 .
  • DNA gyrase inhibition : Intercalation into the ATP-binding site, disrupting catalytic Mg²⁺ coordination .

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